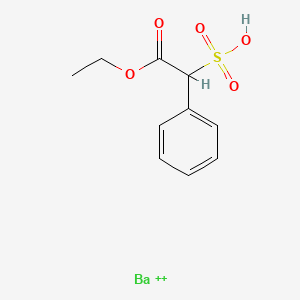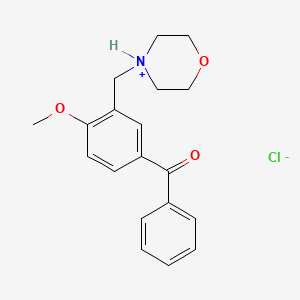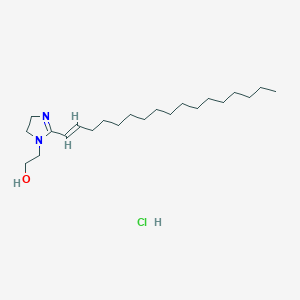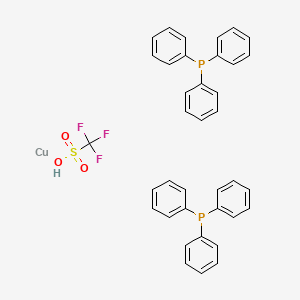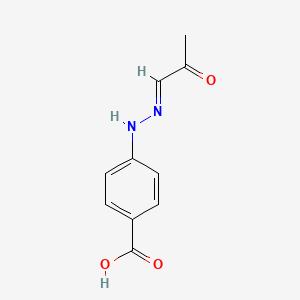![molecular formula C19H20O3 B13765821 Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51706-34-4](/img/structure/B13765821.png)
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C21H22O2 It is a derivative of ethanone, featuring two phenyl groups and a tetrahydro-2H-pyran-2-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,2-diphenylethanone with tetrahydro-2H-pyran-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include p-toluenesulfonic acid as a catalyst and dichloromethane as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of reactive intermediates, which then undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1,2-diphenyl-: A simpler analog without the tetrahydro-2H-pyran-2-yloxy group.
Benzoin: Contains a hydroxyl group instead of the tetrahydro-2H-pyran-2-yloxy group.
Benzyl phenyl ketone: Lacks the tetrahydro-2H-pyran-2-yloxy substituent.
Uniqueness
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various synthetic applications .
Propiedades
Número CAS |
51706-34-4 |
|---|---|
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-(oxan-2-yloxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C19H20O3/c20-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)22-17-13-7-8-14-21-17/h1-6,9-12,17,19H,7-8,13-14H2 |
Clave InChI |
DNNDHIKCLIZHBH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
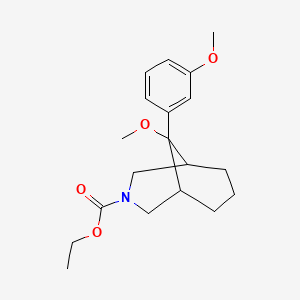
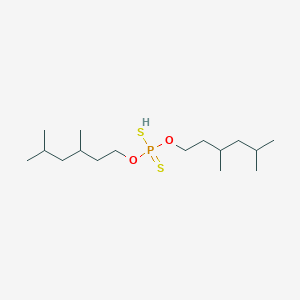

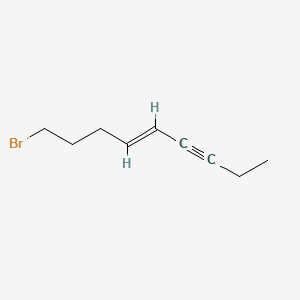
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)

